4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile
CAS No.: 926253-88-5
Cat. No.: VC8322314
Molecular Formula: C11H9N3S
Molecular Weight: 215.28 g/mol
* For research use only. Not for human or veterinary use.
![4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile - 926253-88-5](/images/structure/VC8322314.png)
Specification
CAS No. | 926253-88-5 |
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Molecular Formula | C11H9N3S |
Molecular Weight | 215.28 g/mol |
IUPAC Name | 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile |
Standard InChI | InChI=1S/C11H9N3S/c12-6-9-3-1-8(2-4-9)5-10-7-14-11(13)15-10/h1-4,7H,5H2,(H2,13,14) |
Standard InChI Key | NUWMUMONNDCDEZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC2=CN=C(S2)N)C#N |
Canonical SMILES | C1=CC(=CC=C1CC2=CN=C(S2)N)C#N |
Introduction
Chemical Structure and Physicochemical Properties
4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile (molecular formula: C₁₁H₈N₄S) features a benzonitrile group (–C₆H₄–CN) linked via a methylene bridge (–CH₂–) to the 5-position of a 2-amino-1,3-thiazole ring. Key structural characteristics include:
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Thiazole ring: A five-membered heterocycle containing nitrogen (N) at position 1 and sulfur (S) at position 3, with an amino (–NH₂) substituent at position 2.
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Benzonitrile moiety: An aromatic benzene ring with an electron-withdrawing cyano (–CN) group at the para position.
The compound’s molecular weight is 228.27 g/mol, and its polar surface area (PSA) is approximately 89.6 Ų, suggesting moderate solubility in polar solvents. The electron-deficient nature of the cyano group enhances reactivity in nucleophilic substitution reactions, while the thiazole ring contributes to potential biological interactions .
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile typically involves multi-step sequences, often leveraging intermediates common in thiazole chemistry. A plausible pathway includes:
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Thiazole Ring Formation:
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Reacting thiourea derivatives with α-haloketones or α-haloaldehydes via the Hantzsch thiazole synthesis. For example, 2-amino-5-(chloromethyl)thiazole may be generated from chloroacetaldehyde and thiourea.
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Benzonitrile Functionalization:
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Introducing the methylene bridge through alkylation of 4-cyanobenzyl bromide with the thiazole intermediate.
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Purification:
Process Optimization
Patent literature highlights critical factors for scalability:
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Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity.
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Catalysts: Transition metals (e.g., Pd/C) may facilitate coupling reactions.
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Temperature control: Maintaining 60–80°C prevents side reactions such as thiazole ring decomposition .
Biological Activities and Mechanisms
Anticancer Activity
Preliminary studies on analogous compounds suggest:
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Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes induces apoptosis.
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Kinase modulation: The cyano group may enhance selectivity for tyrosine kinases overexpressed in tumors .
Pharmaceutical Applications and Formulation Strategies
Drug Development
The compound’s dual functionality positions it as a versatile intermediate in:
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Protease inhibitors: Structural analogs have been explored in HIV-1 protease inhibition.
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Antimetabolites: Thiazole rings mimic purine bases, disrupting nucleotide synthesis .
Solid Dispersion Techniques
To address low aqueous solubility, patent methodologies recommend:
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Carrier matrices: Microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) enhance dissolution rates.
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Spray-drying: Produces amorphous dispersions with improved bioavailability .
Comparative Analysis with Structural Analogues
Compound Name | Structural Variation | Key Differences |
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4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile | Methyl substitution at thiazole C4 | Reduced hydrogen-bonding capacity |
3-[(2-Amino-thiazol-5-yl)methyl]benzonitrile | Meta-substituted benzonitrile | Altered electronic effects on reactivity |
4-(Thiazol-5-yl)benzoic acid | Carboxylic acid substituent | Enhanced solubility but lower lipophilicity |
The para-substituted benzonitrile in 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile optimizes electronic effects for both synthetic versatility and target engagement compared to analogues .
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